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Compound of Interest

Compound Name: 2,4,5-Trimethoxyphenethylamine

Cat. No.: B125073 Get Quote

CAS Number: 15394-83-9

For Researchers, Scientists, and Drug Development Professionals

Abstract
2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted

phenethylamine and a positional isomer of the classic psychedelic mescaline.[1] With the CAS

Number 15394-83-9, this compound has garnered interest within the scientific community for its

unique pharmacological profile.[1] Unlike many of its structural relatives, 2,4,5-TMPEA appears

to be psychoactively inactive in humans at doses that have been tested, yet it demonstrates full

agonism at key serotonin receptors in vitro.[1] This technical guide provides a comprehensive

overview of 2,4,5-TMPEA, including its synthesis, pharmacology, and the experimental

protocols used to characterize it, with the aim of supporting further research and development

in the field of serotonergic compounds.
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Property Value Reference

CAS Number 15394-83-9 [1]

Molecular Formula C₁₁H₁₇NO₃ [1]

Molar Mass 211.26 g/mol [1]

IUPAC Name
2-(2,4,5-

trimethoxyphenyl)ethanamine
[1]

Synonyms 2C-O, 2,4,5-TMPEA [1]

Synthesis
The synthesis of 2,4,5-Trimethoxyphenethylamine can be achieved through a Henry reaction,

starting from 2,4,5-trimethoxybenzaldehyde, followed by reduction of the resulting nitrostyrene.

The following protocol is adapted from the synthesis of the structurally similar compound

mescaline (3,4,5-trimethoxyphenethylamine) as detailed by Alexander Shulgin in "PiHKAL: A

Chemical Love Story".[2][3][4]

Experimental Protocol: Synthesis of 2,4,5-
Trimethoxyphenethylamine
Step 1: Synthesis of β-nitro-2,4,5-trimethoxystyrene

A solution of 20 g of 2,4,5-trimethoxybenzaldehyde, 40 mL of nitromethane, and 20 mL of

cyclohexylamine in 200 mL of acetic acid is heated on a steam bath for 1 hour.[2]

The reaction mixture is then slowly diluted with 400 mL of water with vigorous stirring,

leading to the formation of a yellow crystalline precipitate.

The crystals are collected by filtration, washed with water, and dried.

Recrystallization from boiling methanol yields β-nitro-2,4,5-trimethoxystyrene.

Step 2: Reduction of β-nitro-2,4,5-trimethoxystyrene to 2,4,5-Trimethoxyphenethylamine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://www.benchchem.com/product/b125073?utm_src=pdf-body
https://www.erowid.org/library/books_online/pihkal/pihkal096.shtml
https://www.erowid.org/library/books_online/pihkal/pihkal091.shtml
https://en.wikipedia.org/wiki/Mescaline
https://www.benchchem.com/product/b125073?utm_src=pdf-body
https://www.benchchem.com/product/b125073?utm_src=pdf-body
https://www.erowid.org/library/books_online/pihkal/pihkal096.shtml
https://www.benchchem.com/product/b125073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a gently refluxing suspension of 2 g of lithium aluminum hydride (LAH) in 200 mL of

anhydrous diethyl ether, a saturated solution of 2.4 g of β-nitro-2,4,5-trimethoxystyrene in

diethyl ether is added.

The reaction mixture is maintained at reflux for 48 hours.

After cooling, the excess LAH is cautiously quenched by the dropwise addition of 150 mL of

1.5 N sulfuric acid.

The aqueous layer is separated and made basic with the addition of a sodium hydroxide

solution.

The resulting solution is extracted with an organic solvent (e.g., dichloromethane).

The organic extracts are combined, dried over anhydrous sulfate, and the solvent is removed

under reduced pressure to yield 2,4,5-Trimethoxyphenethylamine.
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Step 1: Henry Reaction

Step 2: Reduction

2,4,5-Trimethoxybenzaldehyde +
Nitromethane + Cyclohexylamine

in Acetic Acid

Heat on Steam Bath (1h)

Precipitation with Water

Filtration and Drying

Recrystallization from Methanol

β-nitro-2,4,5-trimethoxystyrene

β-nitro-2,4,5-trimethoxystyrene +
LiAlH4 in Diethyl Ether

Reflux (48h)

Acid Quench (H2SO4)

Basification (NaOH)

Solvent Extraction

Solvent Removal

2,4,5-Trimethoxyphenethylamine
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A flowchart illustrating the two-step synthesis of 2,4,5-Trimethoxyphenethylamine.
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Pharmacology
2,4,5-TMPEA is a full agonist at the serotonin 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors.[1][5] Its

potency at the 5-HT₂ₐ receptor is significantly lower than that of other psychoactive

phenethylamines like 2C-B and 2C-I.[1] However, its potency as a 5-HT₂ₐ receptor agonist is

comparable to that of mescaline.[1]

Quantitative Pharmacological Data
Parameter 2,4,5-TMPEA (2C-O) Mescaline Reference

5-HT₂ₐ Receptor

Activation (EC₅₀)
195 nM 646 nM [1][5]

5-HT₂ₐ Receptor

Efficacy (Eₘₐₓ)
96-100% 33-74% [1][5]

Mechanism of Action: 5-HT₂ₐ Receptor Signaling
The primary mechanism of action for 2,4,5-TMPEA at the 5-HT₂ₐ receptor is through the Gq/11

signaling pathway. This pathway is initiated by the binding of the agonist to the receptor,

leading to a cascade of intracellular events.
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The Gq/11 signaling pathway activated by 2,4,5-Trimethoxyphenethylamine at the 5-HT₂ₐ
receptor.
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Functional Assay: Calcium Flux Assay
A calcium flux assay is a common method to determine the functional activity of compounds at

Gq-coupled receptors like the 5-HT₂ₐ receptor.

Protocol:

Cell Culture: HEK293 cells stably expressing the human 5-HT₂ₐ receptor are cultured in

DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to

adhere overnight.

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.

Compound Addition: Serial dilutions of 2,4,5-TMPEA are added to the wells.

Fluorescence Measurement: The plate is placed in a fluorescence microplate reader.

Baseline fluorescence is measured before the automated addition of a known 5-HT₂ₐ

receptor agonist (as a positive control) or the test compound. The fluorescence is then

measured kinetically to detect changes in intracellular calcium concentration.

Data Analysis: The change in fluorescence is used to calculate the EC₅₀ and Eₘₐₓ values for

the test compound.

Calcium Flux Assay Workflow

Seed 5-HT2A expressing cells
in 96-well plate Incubate overnight Load cells with

calcium-sensitive dye
Add serial dilutions of

2,4,5-TMPEA Measure baseline fluorescence Measure fluorescence post-addition Data analysis (EC50, Emax)

Click to download full resolution via product page

A typical workflow for a calcium flux assay to assess 5-HT₂ₐ receptor agonism.
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The pharmacological profile of 2,4,5-Trimethoxyphenethylamine presents an interesting case

study in structure-activity relationships. While it possesses full efficacy at the 5-HT₂ₐ receptor,

its relatively low potency may contribute to its reported lack of psychoactive effects in humans

at the doses tested.[1] Further research is warranted to fully elucidate the pharmacokinetics

and metabolism of this compound, which may also play a significant role in its in vivo activity.

The potentiation of mescaline's effects by 2,4,5-TMPEA suggests potential interactions with

metabolic pathways or receptor dynamics that are not yet fully understood.[1]

Conclusion
This technical guide provides a foundational overview of 2,4,5-Trimethoxyphenethylamine
(CAS 15394-83-9) for the scientific community. The detailed information on its synthesis,

pharmacology, and relevant experimental protocols is intended to facilitate further investigation

into this and related serotonergic compounds. A deeper understanding of the subtle differences

in the pharmacology of phenethylamine derivatives will be crucial for the development of novel

therapeutics targeting the serotonin system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,4,5-Trimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

2. Erowid Online Books : "PIHKAL" - #96 M [erowid.org]

3. Erowid Online Books : "PIHKAL" - #91 IM [erowid.org]

4. Mescaline - Wikipedia [en.wikipedia.org]

5. 2,4,5-Trimethoxyphenethylamine - Wikiwand [wikiwand.com]

To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,4,5-
Trimethoxyphenethylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125073#2-4-5-trimethoxyphenethylamine-cas-
number]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b125073?utm_src=pdf-body
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://www.benchchem.com/product/b125073?utm_src=pdf-body
https://www.benchchem.com/product/b125073?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/2,4,5-Trimethoxyphenethylamine
https://www.erowid.org/library/books_online/pihkal/pihkal096.shtml
https://www.erowid.org/library/books_online/pihkal/pihkal091.shtml
https://en.wikipedia.org/wiki/Mescaline
https://www.wikiwand.com/en/articles/2%2C4%2C5-Trimethoxyphenethylamine
https://www.benchchem.com/product/b125073#2-4-5-trimethoxyphenethylamine-cas-number
https://www.benchchem.com/product/b125073#2-4-5-trimethoxyphenethylamine-cas-number
https://www.benchchem.com/product/b125073#2-4-5-trimethoxyphenethylamine-cas-number
https://www.benchchem.com/product/b125073#2-4-5-trimethoxyphenethylamine-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b125073?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

